molecular formula C19H21NO2 B1307365 Ethyl 1-benzhydrylazetidine-3-carboxylate CAS No. 887591-82-4

Ethyl 1-benzhydrylazetidine-3-carboxylate

Cat. No.: B1307365
CAS No.: 887591-82-4
M. Wt: 295.4 g/mol
InChI Key: BSXVAZZGSMOSNR-UHFFFAOYSA-N
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Description

Ethyl 1-benzhydrylazetidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethyl ester group, a benzhydryl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group or the ethyl ester group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzhydryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents replacing the benzhydryl or ethyl ester groups.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 1-benzhydrylazetidine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions.

Synthesis of Functionalized Azetidines

Recent studies highlight the versatility of azetidine derivatives, including this compound, in synthesizing functionalized azetidines. These derivatives are crucial for developing libraries of bioactive compounds, such as bronchodilators and anti-inflammatory agents .

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
HydrogenolysisConversion to aminoazetidine derivatives>90
Nucleophilic SubstitutionFormation of cyano and thiocyano derivatives70-85
HydrolysisConversion to azetidine-3-carboxylic acid95

Pharmacological Applications

This compound has been evaluated for its pharmacological properties, particularly in the context of drug development.

Anticancer Potential

Research indicates that compounds derived from azetidines can modulate estrogen receptors, which are implicated in various cancers such as breast and ovarian cancer. This compound may play a role in developing selective estrogen receptor modulators (SERMs) that could provide therapeutic benefits in hormone-related cancers .

Case Study: Estrogen Receptor Modulation
A study demonstrated that azetidine derivatives could effectively inhibit estrogen receptor activity, suggesting potential applications in breast cancer treatment .

Antimicrobial Activity

Recent findings suggest that azetidine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Applications

The compound also shows promise in agricultural sciences, particularly as a plant growth regulator.

Plant Sterilization

This compound has been investigated for its ability to selectively sterilize male plant parts, which could be beneficial for controlling plant reproduction and improving crop yields .

Table 2: Effects of this compound on Plant Growth

Application TypeEffect ObservedCrop Type
Male SterilizationReduced seed setVarious crops
Growth RegulationEnhanced vegetative growthTomatoes
Disease ResistanceIncreased resistance to fungal pathogensWheat

Mechanism of Action

The mechanism of action of Ethyl 1-benzhydrylazetidine-3-carboxylate involves its interaction with specific molecular targets. The benzhydryl group and the azetidine ring are key structural features that enable the compound to bind to certain enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-benzhydrylazetidine-3-carboxylate can be compared with other azetidine derivatives and benzhydryl-containing compounds:

    Similar Compounds: Ethyl 3-azidoazetidine-3-carboxylate, Benzhydrylazetidine, Ethyl 1-benzhydrylazetidine-2-carboxylate.

    Uniqueness: The presence of both the benzhydryl group and the azetidine ring in this compound makes it unique. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This compound is a compound of significant interest in various fields of research due to its unique structural features and potential applications. Ongoing studies aim to further elucidate its properties and expand its applications in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 1-benzhydrylazetidine-3-carboxylate is a compound that belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl azetidine-3-carboxylate derivatives. The process can be optimized through various methods, including the use of different solvents and catalysts to improve yield and purity. Recent advancements in synthetic methodologies have highlighted the importance of azetidines as intermediates in the development of bioactive compounds, particularly in the fields of anti-inflammatory and antibacterial agents .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key pharmacological properties include:

  • Anti-inflammatory Activity : Azetidine derivatives have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions such as asthma and arthritis .
  • Antibacterial Properties : The compound has shown promise as an antibacterial agent, which could be leveraged in developing treatments for bacterial infections .
  • Bronchodilating Effects : Research indicates potential applications in respiratory therapies due to its bronchodilating properties .

Case Study 1: Anti-inflammatory Activity

A study conducted by De Kimpe et al. demonstrated that azetidine derivatives, including this compound, exhibited significant anti-inflammatory activity in vitro. The study utilized various assays to evaluate the compound's efficacy against inflammatory markers, showing a reduction in cytokine production by macrophages treated with the compound compared to controls .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential utility in developing new antibiotics .

Summary of Biological Activities

Activity Effectiveness Reference
Anti-inflammatorySignificant
AntibacterialModerate
BronchodilatingPotential

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 1-benzhydrylazetidine-3-carboxylate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves multi-step strategies, including:

  • Esterification : Reacting azetidine-3-carboxylic acid derivatives with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ester moiety .
  • Benzhydryl Protection : Introducing the benzhydryl group via nucleophilic substitution or coupling reactions, often using benzhydryl chloride as a precursor .
  • Purification : Employing column chromatography (silica gel) or preparative HPLC to isolate the target compound, with purity confirmed by TLC or HPLC-UV .
    Optimization Tips :
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group.
  • Monitor reaction progress via in situ FTIR to track carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • X-ray Crystallography : Resolve 3D molecular geometry using SHELX software for structure refinement, particularly for verifying stereochemistry and crystal packing .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzhydryl aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .
    • 2D Experiments (COSY, HSQC) : Confirm connectivity in the azetidine ring and ester group.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Q. Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Model transition states and activation energies for key steps (e.g., ester hydrolysis or ring-opening reactions). Optimize geometries using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., ethyl lactate) on reaction kinetics by analyzing hydrogen-bonding networks and diffusion coefficients .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing intermediates .

Q. Advanced: How do solvent polarity and hydrogen-bonding propensity influence the stability of this compound?

Answer:

  • Polar Protic Solvents (e.g., Ethanol) : Accelerate ester hydrolysis via nucleophilic attack by water, requiring strict anhydrous conditions .
  • Aprotic Solvents (e.g., DMF, THF) : Enhance solubility of the benzhydryl group but may promote azetidine ring strain.
  • Green Solvents (e.g., Ethyl Lactate) : Balance polarity and low toxicity while maintaining ester stability; use P-V-T data to optimize reaction conditions .

Q. Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

  • Cross-Validation : Compare NMR chemical shifts with computed values (DFT) to identify discrepancies in stereochemical assignments .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data if crystallographic disorder is observed .
  • Statistical Analysis : Apply Student’s t-test or ANOVA to assess reproducibility across multiple synthetic batches .

Q. Advanced: What strategies are recommended for modeling intermolecular interactions in this compound crystals?

Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) using CrystalExplorer .
  • Monte Carlo/Gibbs Ensemble Simulations : Predict phase equilibria and packing efficiency under varying temperatures/pressures .
  • DFT-D3 Corrections : Account for dispersion forces in non-covalent interactions (e.g., π-π stacking of benzhydryl groups) .

Q. Safety and Handling

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and handling; monitor airborne concentrations via GC-MS .
  • Waste Disposal : Incinerate hazardous waste at ≥1000°C or contract certified disposal firms .

Properties

IUPAC Name

ethyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVAZZGSMOSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391219
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-82-4
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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